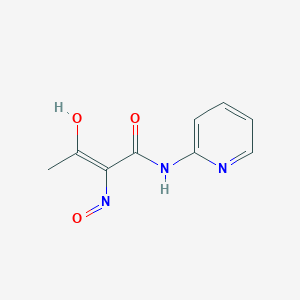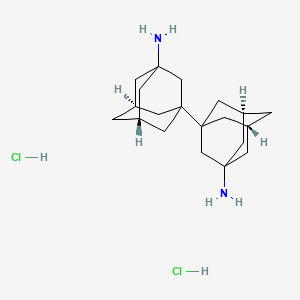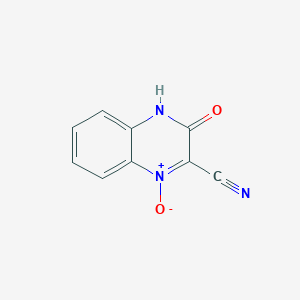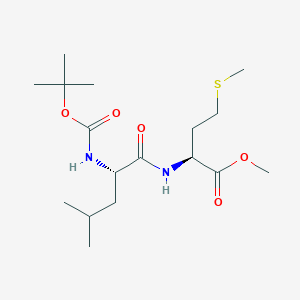
Boc-leu-met-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leu-met-ome typically involves the protection of the amino group of leucine and methionine with the Boc group. The process begins with the reaction of leucine and methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Análisis De Reacciones Químicas
Types of Reactions
Boc-leu-met-ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or DMAP.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides, which can further react to form longer peptide chains or other derivatives .
Aplicaciones Científicas De Investigación
Boc-leu-met-ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Assays: Acts as a substrate in enzyme assays to measure peptidase activity.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Boc-leu-met-ome involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Boc-leu-phe-ome: Another Boc-protected amino acid derivative used in peptide synthesis.
Boc-ala-met-ome: Similar in structure but with alanine instead of leucine.
Uniqueness
Boc-leu-met-ome is unique due to its specific combination of leucine and methionine, which imparts distinct chemical properties and reactivity. Its use in peptide synthesis is particularly valuable due to the stability of the Boc group and the ease of deprotection .
Propiedades
Fórmula molecular |
C17H32N2O5S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C17H32N2O5S/c1-11(2)10-13(19-16(22)24-17(3,4)5)14(20)18-12(8-9-25-7)15(21)23-6/h11-13H,8-10H2,1-7H3,(H,18,20)(H,19,22)/t12-,13-/m0/s1 |
Clave InChI |
ZMMCFGPDEGIVMK-STQMWFEESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


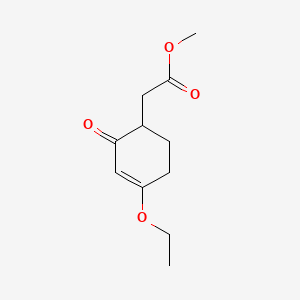
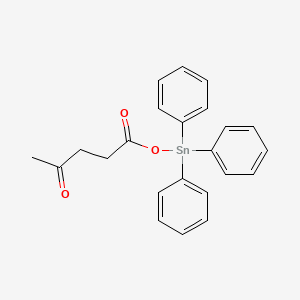
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)


![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
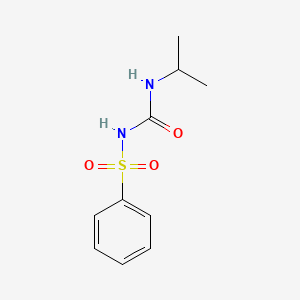
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

